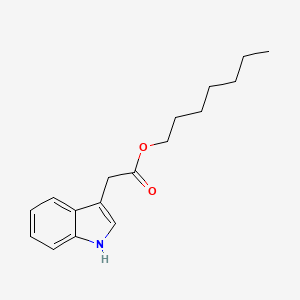

Heptyl 1h-indol-3-ylacetate

Description

Heptyl 1H-indol-3-ylacetate is an indole derivative characterized by a heptyl ester group attached to the C3 position of the indole ring.

Properties

CAS No. |

2122-72-7 |

|---|---|

Molecular Formula |

C17H23NO2 |

Molecular Weight |

273.37 g/mol |

IUPAC Name |

heptyl 2-(1H-indol-3-yl)acetate |

InChI |

InChI=1S/C17H23NO2/c1-2-3-4-5-8-11-20-17(19)12-14-13-18-16-10-7-6-9-15(14)16/h6-7,9-10,13,18H,2-5,8,11-12H2,1H3 |

InChI Key |

OXPKWHXCMHDEON-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCOC(=O)CC1=CNC2=CC=CC=C21 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Heptyl 1h-indol-3-ylacetate typically involves the esterification of 1h-indol-3-ylacetic acid with heptanol. This reaction can be catalyzed by sulfuric acid in an organic solvent such as ethanol. The reaction conditions usually involve refluxing the mixture for several hours to achieve the desired product .

Industrial Production Methods

In an industrial setting, the production of Heptyl 1h-indol-3-ylacetate can be scaled up using continuous flow reactors. These reactors allow for better control of reaction parameters such as temperature, pressure, and residence time, leading to higher yields and purity of the final product. The use of green chemistry principles, such as solvent recycling and waste minimization, is also emphasized in industrial production .

Chemical Reactions Analysis

Hydrolysis Reactions

Ester hydrolysis typically yields indole-3-acetic acid and heptanol. Reaction conditions may vary:

| Reagent | Conditions | Product |

|---|---|---|

| NaOH (aqueous) | Reflux, 2–4 hours | Indole-3-acetic acid + Heptanol |

| Acid (HCl) | Room temperature | Indole-3-acetic acid + Heptanol |

| Lipase (enzymatic) | Mild conditions | Selective hydrolysis |

Note: Data inferred from general ester hydrolysis principles and analogous reactions in .

Substitution Reactions

The indole-3-position is reactive toward electrophilic substitution:

-

Electrophilic Substitution :

-

Nucleophilic Substitution :

Ring Expansion or Condensation

Similar to cyclopenta[b]indole formation in , heptyl 1H-indol-3-ylacetate may participate in:

-

Michael Addition :

-

Formaldehyde Condensation :

Oxidation and Reduction

| Reaction | Reagent | Product |

|---|---|---|

| Oxidation (DDQ) | THF/HCl | Indole-3-carboxylic acid |

| Reduction (LiAlH₄) | THF | Indole-3-yl ethanol |

Note: Inspired by oxidation/reduction steps in .

Biological Transformations

Heptyl esters often exhibit lipid solubility, suggesting potential applications in:

-

Antibacterial/Cytotoxicity Testing :

Analogous indole derivatives in show activity against Gram-positive bacteria. -

Enzyme-Mediated Hydrolysis :

Lipases or esterases could selectively cleave the ester bond.

Structural Characterization

Common analytical techniques for heptyl 1H-indol-3-ylacetate would include:

-

NMR Spectroscopy :

-

¹H NMR: Peaks for indole protons (δ 6.8–8.5 ppm) and heptyl chain (δ 0.8–2.5 ppm).

-

¹³C NMR: Carbonyl signal (~170 ppm) and indole carbons (δ 100–150 ppm).

-

-

HRMS :

-

Molecular ion at m/z 299 ([M+H]⁺).

-

Challenges and Limitations

Scientific Research Applications

Heptyl 1h-indol-3-ylacetate has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex indole derivatives.

Biology: The compound is studied for its potential biological activities, including antiviral, anticancer, and anti-inflammatory properties.

Medicine: It serves as a lead compound for the development of new therapeutic agents.

Mechanism of Action

The mechanism of action of Heptyl 1h-indol-3-ylacetate involves its interaction with various molecular targets. The indole nucleus can bind to multiple receptors and enzymes, modulating their activity. For example, it can inhibit the activity of certain kinases, leading to the suppression of cell proliferation in cancer cells. The compound can also interact with neurotransmitter receptors, affecting signal transduction pathways in the nervous system .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural and functional differences between Heptyl 1H-indol-3-ylacetate and its analogs:

Key Observations:

For example, cyclotriphosphazene compounds with heptyl chains exhibit mesogenic behavior, suggesting alkyl chain length influences phase behavior and solubility .

Functional Group Effects :

- Indole-3-acetic acid (IAA) , a free carboxylic acid, is water-soluble and critical in plant physiology but metabolically unstable in humans .

- Chlorine substitution (e.g., Methyl 2-(6-chloro-1H-indol-3-yl)acetate) introduces electronic effects that enhance interactions with biological targets, as seen in antiviral studies .

Biological Activity: Ethyl indole derivatives (e.g., Ethyl 2-(1H-indol-3-yl)acetate) demonstrate antimicrobial activity, while Heptyl 1H-indol-3-ylacetate’s longer chain may prolong activity due to slower enzymatic hydrolysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.